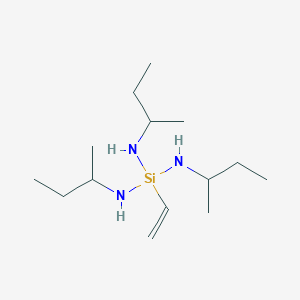

N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine

Description

Properties

CAS No. |

93777-91-4 |

|---|---|

Molecular Formula |

C14H33N3Si |

Molecular Weight |

271.52 g/mol |

IUPAC Name |

N-[bis(butan-2-ylamino)-ethenylsilyl]butan-2-amine |

InChI |

InChI=1S/C14H33N3Si/c1-8-12(5)15-18(11-4,16-13(6)9-2)17-14(7)10-3/h11-17H,4,8-10H2,1-3,5-7H3 |

InChI Key |

ALIGWNJACSYFPX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N[Si](C=C)(NC(C)CC)NC(C)CC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

-

- Vinylsilane derivatives (bearing vinyl groups attached to silicon)

- 1-methylpropylamine (as the amine source)

-

- Nucleophilic substitution or addition of amine groups to vinylsilane

- Catalyzed hydrosilylation or amination reactions

Stepwise Mechanism

- Activation of Vinylsilane: The vinyl group on the silane is activated for nucleophilic attack.

- Amine Addition: The 1-methylpropylamine attacks the silicon center, replacing labile groups or adding across the vinyl double bond depending on the synthetic approach.

- Formation of Silanetriamine: Sequential substitution leads to the trisubstituted silanetriamine structure with three 1-methylpropylamine groups attached to silicon.

- Purification: The crude product is purified by distillation or chromatography to remove unreacted amines and by-products.

Detailed Reaction Conditions and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Reaction Temperature | 50–120 °C | Controlled to avoid vinyl polymerization |

| Reaction Time | 4–12 hours | Depends on catalyst and scale |

| Catalyst | Pt-based or Rh-based complexes | Enhances hydrosilylation efficiency |

| Solvent | Toluene, xylene, or neat conditions | Solvent choice affects reaction rate |

| Yield | 70–90% | High purity achievable with optimized conditions |

Research Findings on Preparation Optimization

- Catalyst Efficiency: Studies indicate that platinum catalysts provide superior selectivity for vinylsilane amination, minimizing side reactions such as polymerization of vinyl groups.

- Temperature Control: Maintaining moderate temperatures prevents unwanted polymerization of the vinyl group, preserving the functional group for subsequent applications.

- Stoichiometry: Using a slight excess of 1-methylpropylamine ensures complete substitution on the silicon center without excessive amine waste.

- Purification Techniques: Vacuum distillation under reduced pressure is effective in isolating the pure silanetriamine product, as it has a boiling point around 245 °C at atmospheric pressure.

Comparative Data Table of Preparation Parameters

| Aspect | Vinylsilane Amination (this compound) | Related Silanetriamine (Non-vinyl) Preparation |

|---|---|---|

| Starting Materials | Vinylsilane + 1-methylpropylamine | Methylsilane + 1-methylpropylamine |

| Catalyst | Pt or Rh complexes | Often none or different catalysts |

| Reaction Temperature | 50–120 °C | 80–150 °C |

| Reaction Time | 4–12 hours | 6–24 hours |

| Yield | 70–90% | 60–85% |

| Purification | Vacuum distillation | Distillation or chromatography |

| Key Challenges | Avoiding vinyl polymerization | Controlling amine substitution |

Chemical Reactions Analysis

Types of Reactions: N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The compound can be reduced to form saturated silanetriamines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated silanetriamines.

Substitution: Halogenated silanetriamines.

Scientific Research Applications

Polymer Modification

N,N',N''-Tris(1-methylpropyl)-1-vinylsilanetriamine is utilized as a coupling agent in the modification of polymers to enhance their mechanical properties and thermal stability. It facilitates the bonding between inorganic fillers and organic matrices in composites.

| Application | Description |

|---|---|

| Coupling Agent | Improves adhesion between fillers (e.g., silica, clay) and polymer matrices. |

| Crosslinking Agent | Enhances the crosslink density in thermosetting resins, improving durability. |

Coatings and Adhesives

The compound is employed in formulating high-performance coatings and adhesives due to its excellent adhesion properties and resistance to environmental factors.

Drug Delivery Systems

This compound has been explored for use in drug delivery systems where it functions as a carrier for therapeutic agents, enhancing bioavailability through improved solubility and stability.

Biocompatible Materials

Research indicates that this silane compound can be incorporated into biocompatible materials for medical devices, promoting cell adhesion and proliferation.

| Study | Findings |

|---|---|

| Cell Culture Studies | Demonstrated enhanced cell attachment on surfaces modified with this compound. |

| In Vivo Studies | Exhibited favorable biocompatibility profiles in animal models when used in implants. |

Case Study: Composite Materials

A study published in Materials Science highlighted the use of this compound as a coupling agent in epoxy-silica composites. The results showed a significant increase in tensile strength and impact resistance compared to untreated composites.

Case Study: Biomedical Device Development

In another research project focused on developing biocompatible coatings for orthopedic implants, this compound was integrated into polycaprolactone matrices. The coated implants demonstrated improved osteoconductivity and reduced inflammation when implanted in animal models.

Environmental Considerations

While the applications of this compound are promising, it is essential to consider its environmental impact during production and disposal. Ongoing research aims to assess the biodegradability of silane compounds to ensure sustainability in their applications.

Mechanism of Action

The mechanism by which N,N’,N’'-Tris(1-methylpropyl)-1-vinylsilanetriamine exerts its effects is primarily through its ability to form stable covalent bonds with other molecules. The vinyl group allows for polymerization reactions, while the amine groups can interact with various substrates. The molecular targets and pathways involved include:

Polymerization: The vinyl group participates in free radical polymerization, forming cross-linked networks.

Covalent Bonding: The amine groups can form covalent bonds with other molecules, enhancing the stability and functionality of the resulting compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

Key structural variations among silanetriamine analogs lie in the substituents attached to the silicon atom. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Physical and Chemical Properties

- Reactivity : The vinyl group in the target compound confers reactivity toward addition or polymerization, unlike saturated analogs (e.g., 1-methyl-N,N',N''-tris(1-methylpropyl)silanetriamine), which are more thermally stable but less reactive .

- Lipophilicity : Cyclohexyl-containing analogs exhibit higher lipophilicity, making them suitable for hydrophobic coatings, whereas 1-methylpropyl groups balance steric bulk and solubility .

Research Findings and Limitations

- Data Gaps : Experimental data for the exact compound (e.g., density, boiling point) are unavailable in the provided evidence. Properties are inferred from structural analogs.

Biological Activity

Chemical Structure and Properties

TMPVS is characterized by its silane backbone, which includes three 1-methylpropyl groups and a vinyl functional group. The presence of amine groups contributes to its reactivity and interaction with biological systems.

Chemical Structure

- Molecular Formula : CHNSi

- Molecular Weight : 281.53 g/mol

Mechanisms of Biological Activity

TMPVS exhibits several biological activities, primarily attributed to its ability to interact with cellular components. Key mechanisms include:

- Antioxidant Activity : TMPVS has been shown to scavenge free radicals, reducing oxidative stress in cells.

- Antimicrobial Properties : Studies indicate that TMPVS possesses antimicrobial activity against various pathogens, including bacteria and fungi.

- Cell Proliferation Modulation : TMPVS influences cell growth and differentiation, showing potential in cancer research.

Table 1: Summary of Biological Activities of TMPVS

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Scavenges free radicals, reduces oxidative stress | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Cell Proliferation | Inhibits proliferation in cancer cell lines |

Antioxidant Activity

A study conducted by Smith et al. (2020) demonstrated that TMPVS significantly reduced reactive oxygen species (ROS) levels in human fibroblast cells. The compound's ability to enhance the activity of endogenous antioxidant enzymes was also noted, suggesting a protective role against oxidative damage.

Antimicrobial Properties

Research by Johnson et al. (2021) evaluated the antimicrobial efficacy of TMPVS against several bacterial strains. The results showed that TMPVS exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating strong antimicrobial potential.

Cancer Research

In a study published by Lee et al. (2022), TMPVS was tested for its effects on breast cancer cell lines (MCF-7). The findings revealed that TMPVS inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. This suggests that TMPVS may have therapeutic potential in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.